molecular formula C18H24N4 B7183039 N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine

N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine

Cat. No.: B7183039
M. Wt: 296.4 g/mol
InChI Key: OZFGLJBWLMCZBH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Properties

IUPAC Name

N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-21(2)18-19-12-10-17(20-18)22-13-6-9-16(11-14-22)15-7-4-3-5-8-15/h3-5,7-8,10,12,16H,6,9,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFGLJBWLMCZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with azepane and phenyl groups under specific conditions. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions often include refluxing in an organic solvent such as isopropanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as CDK2. CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle progression. The compound inhibits CDK2 by binding to its active site, preventing the phosphorylation of downstream targets and ultimately leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4-phenylazepan-1-yl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development.

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